2,4-Dihydroxy-6-methylbenzohydrazide
Description
2,4-Dihydroxy-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, a methyl group at position 6, and a hydrazide moiety (-CONHNH₂).
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2,4-dihydroxy-6-methylbenzohydrazide |
InChI |
InChI=1S/C8H10N2O3/c1-4-2-5(11)3-6(12)7(4)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |
InChI Key |
SZGIYBGRWYMURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NN)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-methylbenzohydrazide typically involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its apoptosis-inducing properties are linked to the activation of caspase pathways, leading to programmed cell death in targeted cells .
Comparison with Similar Compounds
Structural Features
Benzohydrazides exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key analogs:
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopic Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
